3-tert-butyl-N'-[(1Z)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-butyl-N'-[(1Z)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C18H24N4O and its molecular weight is 312.417. The purity is usually 95%.
BenchChem offers high-quality 3-tert-butyl-N'-[(1Z)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-tert-butyl-N'-[(1Z)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Target-based Design and Biological Activity
A study by Deng et al. (2016) focused on the design and synthesis of new pyrazole amide derivatives, including compounds similar in structure to the one , for potential insecticidal activity. Preliminary bioassays indicated that some derivatives exhibited promising activity against cotton bollworm, demonstrating the compound's potential in agricultural applications (Deng et al., 2016).
Vibrational Spectroscopy and Molecular Dynamics
Pillai et al. (2017) conducted vibrational spectroscopic investigations, molecular dynamic simulations, and molecular docking studies on a similar pyrazole derivative. The research provided insights into the compound's electronic structure, conformational stability, and potential as a CDK2 inhibitor, highlighting its relevance in the field of medicinal chemistry (Pillai et al., 2017).
Antidiabetic and Antioxidant Activities
Karrouchi et al. (2020) synthesized a new crystal of a pyrazole derivative and characterized its molecular structure and vibrational frequencies. The compound demonstrated in vitro antidiabetic and antioxidant activities, suggesting its potential therapeutic applications. Molecular docking studies further supported its anti-diabetic activity via inhibition of α-glucosidase enzyme (Karrouchi et al., 2020).
Angiotensin II Receptor Antagonism
Research by Almansa et al. (1997) explored the synthesis and structure-activity relationship of pyrazole derivatives as potent angiotensin II antagonists. The study highlighted the compound's potential in the development of new antihypertensive agents, demonstrating its significant pharmacological activity in vitro and in vivo (Almansa et al., 1997).
Coordination Behavior in Metal Complexes
Gupta et al. (2019) investigated the coordination ability of a related pyrazole compound with cobalt (II) and nickel (II), leading to the formation of unique metal complexes. The study provided insights into the compound's coordination chemistry and its potential applications in the synthesis of metal-organic frameworks (Gupta et al., 2019).
Safety and Hazards
properties
IUPAC Name |
5-tert-butyl-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]pyrazolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c1-12(2)14-8-6-13(7-9-14)11-19-22-17(23)15-10-16(21-20-15)18(3,4)5/h6-9,11-12,15-16,20-21H,10H2,1-5H3,(H,22,23)/b19-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQWXEANDOVSFE-ODLFYWEKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2CC(NN2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N\NC(=O)C2CC(NN2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.